![molecular formula C60H117N21O11 B12108587 myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH](/img/structure/B12108587.png)
myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH
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Overview
Description
Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH is a synthetic peptide known for its inhibitory effects on protein kinase C (PKC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for further research and development .
Scientific Research Applications
Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH has several scientific research applications:
Mechanism of Action
The mechanism of action of Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH involves the inhibition of protein kinase C (PKC). This inhibition occurs through competitive binding to the enzyme’s active site, preventing the phosphorylation of target proteins. The compound’s myristoyl group enhances its membrane permeability, allowing it to effectively reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Myristoyl-Lys-Arg-Thr-Leu-Arg-OH: Another PKC inhibitor with a similar peptide sequence.
N-Myristoyl-Lys-Arg-Thr-Leu-Arg: Known for its inhibitory effects on PKC and its role in modulating immune responses.
Uniqueness
Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH is unique due to its specific amino acid sequence and the presence of the myristoyl group, which enhances its biological activity and membrane permeability. This makes it a valuable tool for studying PKC inhibition and its effects on cellular processes .
Properties
Molecular Formula |
C60H117N21O11 |
---|---|
Molecular Weight |
1308.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73) |
InChI Key |
ACOMZWCCEWXWJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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